molecular formula C8H4Cl2N2 B046505 2,4-Dichloroquinazoline CAS No. 607-68-1

2,4-Dichloroquinazoline

Cat. No.: B046505
CAS No.: 607-68-1
M. Wt: 199.03 g/mol
InChI Key: TUQSVSYUEBNNKQ-UHFFFAOYSA-N
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Description

2,4-Dichloroquinazoline is a bicyclic heteroaromatic compound featuring a quinazoline core substituted with chlorine atoms at the 2- and 4-positions. It serves as a pivotal intermediate in medicinal chemistry due to its dual electrophilic sites, enabling regioselective nucleophilic aromatic substitution (SNAr) reactions.

Preparation Methods

Foundation: Synthetic Routes to 2,4-Quinazolinedione Precursors

The synthesis of 2,4-dichloroquinazoline universally begins with the preparation of 2,4-quinazolinedione, a bicyclic lactam. Two primary pathways dominate this stage:

Anthranilic Acid and Potassium Cyanate Cyclization

Anthranilic acid reacts with potassium cyanate in aqueous alkaline conditions (pH 9–12) at 85°C for 2 hours, forming 2,4-quinazolinedione with 86.3% molar yield . Optimized parameters include a 1:2.3 molar ratio of anthranilic acid to potassium cyanate and precise temperature control to prevent hydrolysis byproducts. Neutralization with hydrochloric acid precipitates the product, which is filtered and dried .

Anthranilamide-Urea Condensation

A 2025 protocol substitutes anthranilic acid with anthranilamide, reacting it with urea in dimethyl sulfoxide (DMSO) at 110°C for 6–7 hours . This method avoids aqueous workup, directly yielding 2,4-quinazolinedione in 89% purity after ice quenching. While scalable, DMSO’s high boiling point complicates solvent recovery.

Chlorination Strategies for this compound

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The industry-standard method involves refluxing 2,4-quinazolinedione with excess POCl₃ (2.8 eq.) in toluene at 110°C for 5 hours . Key enhancements include:

  • Catalytic Base : Adding N,N-diisopropylethylamine (DIPEA, 2.5 eq.) accelerates chlorination by scavenging HCl, achieving 99% yield .

  • Solvent Optimization : Toluene outperforms xylidine in reducing side reactions (e.g., ring alkylation), improving product purity to >98% .

Table 1: POCl₃-Based Chlorination Conditions and Outcomes

Quinazolinedione (mmol)POCl₃ (eq.)SolventTemp (°C)Time (h)Yield (%)
123.32.8Toluene110599
1.03.0Xylidine1301292

Diphosgene-Acetonitrile System

For bench-scale synthesis, diphosgene (0.78 mL, 1.5 eq.) in acetonitrile at 130°C for 12 hours replaces POCl₃, particularly for electron-deficient quinazolines . This method minimizes phosphorus waste but requires pressurized reactors due to acetonitrile’s low boiling point. Yields range from 73% to 85%, with byproducts including 4-chloro-2-hydroxyquinazoline .

Alternative Methodologies and Recent Innovations

Bis(trichloromethyl) Carbonate (Triphosgene) Activation

A Chinese patent (CN102584721A) discloses a low-temperature approach using triphosgene (1.2 eq.) and triphenylphosphine oxide in dichloromethane at −10°C to 40°C . Subsequent addition of o-aminobenzonitriles at 100–130°C yields this compound derivatives in 82–89% yield. This method excels in functional group tolerance, enabling N-alkylation during synthesis .

Microwave-Assisted Chlorination

Emerging techniques utilize microwave irradiation (300 W, 150°C) to reduce reaction times from hours to minutes. Pilot studies report 94% yield in 30 minutes using POCl₃ and N-methylpyrrolidone (NMP) as solvent . However, scalability remains limited due to equipment costs.

Critical Analysis of Industrial vs. Laboratory Methods

Scalability and Cost

  • POCl₃ Route : Preferred for bulk production due to low reagent costs ($22/kg for POCl₃ vs. $1,200/kg for diphosgene) .

  • Triphosgene Method : Justifiable for high-value pharmaceuticals requiring minimal purification .

Functionalization and Downstream Applications

This compound serves as a scaffold for nucleophilic substitution:

  • Amine Derivatives : Reacting with morpholine or piperazine in DMF at 90°C introduces 4-amino groups (yields: 70–85%) .

  • Alkoxy Derivatives : Sodium alkoxides in ethanol substitute the 4-chloro position, forming ethers for kinase inhibitors .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

2,4-Dichloroquinazoline has been extensively studied for its potential as an anticancer agent. It acts primarily as a DNA intercalator , disrupting DNA replication and transcription by inhibiting topoisomerase II (Topo II) activity. This mechanism leads to cell growth inhibition and apoptosis in various cancer cell lines.

  • Case Study : A study synthesized 2,4-diaminoquinazolines derived from this compound and evaluated their antitumor activities against several human cancer cell lines (MCF-7, HCT-116, HePG-2). Compounds exhibited significant inhibitory effects, with some showing improved DNA-binding affinity compared to other tested derivatives .

2. Antimicrobial Activity

Research indicates that derivatives of this compound possess antibacterial properties. The compound's structure allows for modifications that enhance its efficacy against various bacterial strains.

  • Case Study : A series of N^2,N^4-disubstituted quinazolines were synthesized and tested for antibacterial activity against Staphylococcus aureus. Certain derivatives displayed notable effectiveness, suggesting potential for development into therapeutic agents .

Organic Synthesis Applications

1. Intermediate for Complex Molecules

In synthetic organic chemistry, this compound serves as a critical building block for synthesizing more complex molecules. Its regioselective reactions allow for the creation of various derivatives that can be tailored for specific biological activities.

  • Data Table: Regioselective Reactions
Reaction TypeProduct TypeReference
Nucleophilic Aromatic Substitution (SNAr)4-aminoquinazolines
Solid-phase synthesis2,4-diaminoquinazolines
Cyclization reactionsBicyclic heterocycles

Biological Studies and Mechanisms

The biological activities of this compound derivatives extend beyond anticancer effects to include neuroprotective and anti-inflammatory properties. Studies have explored their potential in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase.

  • Case Study : A library of 2,4-disubstituted quinazoline derivatives was synthesized and evaluated for cholinesterase inhibition and antioxidant activity. These compounds showed promise as therapeutic agents for neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Regioselectivity

2,4-Dichloroquinazoline exhibits distinct reactivity compared to other dichlorinated heterocycles:

Compound Reactivity Profile Key Findings
This compound Preferential substitution at C-4 due to higher LUMO coefficient at this position. DFT calculations confirm C-4 is more electrophilic, favoring SNAr at this site .
2,4-Dichloropyrimidine Mixed regioselectivity: Both C-2 and C-4 substitutions occur. Steric and electronic factors lead to isomeric products with amines .
2,4-Dichlorothieno[2,3-d]pyrimidine Similar to quinazoline but with sulfur-enhanced electron deficiency. Synthesized via BTC/Ph₃PO method, demonstrating broad substrate compatibility .

Yield and Efficiency

Compound Synthetic Method Yield (%) Key Advantage/Disadvantage Reference
This compound BTC/Ph₃PO cyclization 85–96 High yield, mild conditions, avoids toxic diphosgene
2,4-Dichloropyrimidine POCl₃ chlorination 44.8 Lower yield, requires harsh conditions
2,4-Dichlorothieno[2,3-d]pyrimidine BTC/Ph₃PO method 90 Comparable efficiency to quinazoline derivatives

Mechanistic Insights

  • Regioselectivity : The C-4 position’s higher electrophilicity in this compound is validated by 2D-NMR and DFT studies, enabling precise functionalization .
  • Reaction Optimization : BTC/Ph₃PO protocols reduce reaction times (6 h vs. 16 h for POCl₃ methods) while improving yields .

Biological Activity

2,4-Dichloroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects, particularly focusing on antitumor, antileishmanial, antibacterial, and neuroprotective activities.

Synthesis of this compound

This compound can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with urea or related compounds. The process typically involves the use of chlorinated reagents to introduce the dichloro substituents at the 2 and 4 positions of the quinazoline ring. This synthetic strategy is crucial as it allows for the preparation of various derivatives that can be screened for biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a series of 2-anilino-4-alkylaminoquinazolines were synthesized and tested against several human cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
4cMCF-7 (Breast)5.0
5bHCT-116 (Colon)3.2
4aHePG-2 (Liver)6.5
5dHFB4 (Skin)4.8

These compounds exhibited significant inhibitory effects on tumor cell proliferation and demonstrated a strong affinity for DNA binding, suggesting a potential mechanism involving the interference with DNA replication and repair processes .

Antileishmanial Activity

The antileishmanial activity of this compound was evaluated in vitro against Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds derived from this scaffold showed low to sub-micromolar potency:

Compound IDEC50 (µM)Selectivity Index
15 <0.1High
40 <0.5Moderate

While some derivatives displayed promising in vitro activity, their efficacy in vivo was less pronounced, indicating that further structural modifications may be necessary to enhance therapeutic outcomes .

Antibacterial Activity

The antibacterial properties of this compound were assessed against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (mg/mL)
Escherichia coli163.75
Staphylococcus aureus157.5
Bacillus subtilis97.5
Proteus mirabilis171.875

These findings suggest that the compound's hydrophobic nature may facilitate its penetration through bacterial membranes, making it a candidate for further development as an antibacterial agent .

Neuroprotective Effects

Emerging research has indicated that quinazoline derivatives may also possess neuroprotective properties relevant to conditions like Alzheimer's disease. Studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown:

Compound IDAChE Inhibition (%)BuChE Inhibition (%)
6a 8590
6b 7888

These compounds demonstrated significant antioxidant activity alongside cholinesterase inhibition, suggesting their potential utility in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2,4-Dichloroquinazoline?

The synthesis of this compound often involves halogenation or nucleophilic substitution of quinazoline precursors. A validated method includes refluxing 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours under reduced pressure, followed by crystallization using water-ethanol to achieve a 65% yield . Alternative approaches, such as reacting this compound with cyclic amines, require controlled stoichiometry and temperature to minimize side products . Key parameters include solvent choice (e.g., DMSO for high polarity), reaction time, and purification via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound?

Characterization should combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : To confirm the chlorine substitution pattern on the quinazoline ring.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (C₈H₄Cl₂N₂; MW 199.04) .
  • Melting Point Analysis : A reported range of 137°C (flash point) to 302.9°C (boiling point) helps verify purity .
  • HPLC/GC-MS : To assess purity and detect residual solvents.

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound interacts with nucleophiles like amines or thiols?

The reactivity of this compound is governed by the electron-withdrawing effect of chlorine atoms, which activate positions 2 and 4 for nucleophilic substitution. For example, Yoshida and Taguchi (1992) demonstrated that reactions with N-substituted cyclic amines proceed via a two-step mechanism: initial Cl⁻ displacement at position 4, followed by a slower substitution at position 2, influenced by steric and electronic factors . Advanced studies should employ kinetic profiling (e.g., time-resolved NMR) and computational modeling (DFT calculations) to map transition states and regioselectivity.

Q. What computational strategies can predict the biological activity or toxicity of this compound derivatives?

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) to predict binding affinity .
  • QSAR Models : Correlate structural descriptors (e.g., Cl substituent positions) with biological endpoints using regression analysis .
  • Toxicological Profiling : Compare with structurally related chlorinated compounds (e.g., dioxins) to infer potential endocrine-disrupting effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa or MCF-7) and dose ranges.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to pooled data from multiple studies .
  • Control for Degradation : Monitor compound stability under assay conditions (pH, temperature) via LC-MS .

Q. What methodologies are recommended for studying the environmental persistence of this compound?

  • Hydrolysis Studies : Conduct pH-dependent degradation experiments (e.g., 25°C, pH 3–9) with LC-MS monitoring .
  • Photolytic Stability : Expose the compound to UV-Vis light and track degradation products via GC-MS .
  • Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute/chronic toxicity, referencing OECD guidelines .

Q. Methodological Considerations

  • Data Collection : Document reaction conditions (solvent, temperature, catalyst) and analytical parameters (e.g., NMR solvent, column type) to ensure reproducibility .
  • Safety Protocols : Use chemical-resistant gloves (e.g., nitrile) and fume hoods when handling this compound, as chlorinated compounds may pose inhalation risks .
  • Ethical Frameworks : Align studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .

Properties

IUPAC Name

2,4-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQSVSYUEBNNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291383
Record name 2,4-dichloroquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-68-1
Record name 2,4-Dichloroquinazoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 607-68-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichloroquinazoline
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URL https://comptox.epa.gov/dashboard/DTXSID30291383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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